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Compound of Interest

Compound Name:
4-Benzo[1,3]dioxol-5-yl-4-

hydroxycyclohexanone

Cat. No.: B115510 Get Quote

An extensive search for peer-reviewed studies specifically on 4-Benzodioxol-5-yl-4-

hydroxycyclohexanone did not yield any dedicated research papers or comparative guides.

This suggests that this particular compound may be a novel or less-studied molecule within the

scientific literature.

However, to fulfill the user's request for a comparative guide format, we can analyze the

structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and compare its potential biological

activities and physicochemical properties to structurally related compounds that have been

studied more thoroughly. The core structure includes a benzodioxole ring and a

hydroxycyclohexanone moiety, which are present in various biologically active molecules.

This guide will, therefore, compare the hypothetical properties and potential research avenues

for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with known data from two classes of related

compounds:

Benzodioxole-containing compounds: Many compounds with a benzodioxole ring, such as

safrole and its derivatives, are known to interact with various enzymes and receptors in the

body.

Hydroxycyclohexanone-containing compounds: This structural motif is found in various

natural and synthetic compounds with a range of biological activities.
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This comparative analysis will provide a framework for researchers and drug development

professionals to design future studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Comparative Analysis of Physicochemical
Properties
A key starting point for any new compound is the in-silico prediction of its physicochemical

properties, which can influence its pharmacokinetic profile (Absorption, Distribution,

Metabolism, and Excretion - ADME). Below is a table comparing the predicted properties of 4-

Benzodioxol-5-yl-4-hydroxycyclohexanone with the well-studied benzodioxole derivative,

safrole.

Property

4-Benzodioxol-5-yl-
4-
hydroxycyclohexan
one (Predicted)

Safrole
(Experimental)

Justification for
Comparison

Molecular Weight (

g/mol )
236.24 162.19

Both contain the

benzodioxole core.

LogP (Octanol-Water

Partition Coefficient)
1.8 2.6

Indicates lipophilicity

and potential for

membrane

permeability.

Topological Polar

Surface Area (TPSA)

(Å²)

57.53 18.46

Predicts passive

molecular transport

through membranes.

Hydrogen Bond

Donors
1 0

Influences solubility

and receptor binding.

Hydrogen Bond

Acceptors
4 2

Influences solubility

and receptor binding.
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Based on its structural motifs, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be

investigated for several biological activities. Below are potential areas of study with detailed

experimental protocols that could be employed.

Cytochrome P450 (CYP) Enzyme Inhibition
Many benzodioxole-containing compounds are known inhibitors of CYP enzymes, which are

crucial for drug metabolism.

Experimental Protocol: CYP Inhibition Assay

Objective: To determine the inhibitory potential of 4-Benzodioxol-5-yl-4-

hydroxycyclohexanone on major human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

Methodology:

Human liver microsomes are incubated with a specific CYP isozyme substrate (e.g.,

midazolam for CYP3A4) in the presence of varying concentrations of the test compound.

The reaction is initiated by the addition of NADPH.

After a set incubation period, the reaction is terminated, and the formation of the

metabolite is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass

Spectrometry).

The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Receptor Binding Affinity
The cyclohexanone ring is a common scaffold in molecules targeting various receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To assess the binding affinity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to a

specific receptor (e.g., serotonin or dopamine receptors).
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Methodology:

A cell membrane preparation expressing the target receptor is incubated with a

radiolabeled ligand (a known binder to the receptor) and varying concentrations of the test

compound.

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the filter is measured using a scintillation counter.

The Ki value (inhibition constant) is determined from the IC50 value using the Cheng-

Prusoff equation.

Visualizing Experimental and Logical Workflows
To further clarify the proposed research, the following diagrams illustrate a potential

experimental workflow and a logical diagram for assessing the compound's potential.
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Caption: Proposed experimental workflow for the initial in vitro evaluation of 4-Benzodioxol-5-yl-

4-hydroxycyclohexanone.
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Potential Cellular Outcomes
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Caption: Hypothetical signaling interactions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

based on its structural motifs.

To cite this document: BenchChem. [peer-reviewed studies on 4-Benzodioxol-5-yl-4-
hydroxycyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115510#peer-reviewed-studies-on-4-benzodioxol-5-
yl-4-hydroxycyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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